molecular formula C21H19N5O B2966538 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-naphthamide CAS No. 1396810-29-9

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-naphthamide

Cat. No.: B2966538
CAS No.: 1396810-29-9
M. Wt: 357.417
InChI Key: CMNLHNCKUQHETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3-hydrazinopyridazines with gamma-diketones . This process was used to prepare a series of N-1H-pyrrol-1-yl-3-pyridazinamines .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Applications

N-1-Naphthyl-3-oxobutanamide derivatives have been synthesized for heterocyclic synthesis, demonstrating their utility in creating bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. These compounds have potential applications in medicinal chemistry due to their structural complexity and potential biological activity (Hussein et al., 2009).

Antibacterial Agents

Pyridonecarboxylic acids, sharing structural similarities with the query compound, have been explored as antibacterial agents. The synthesis and antibacterial activity of these compounds have been extensively studied, indicating their efficacy against various bacterial strains (Egawa et al., 1984).

Bridging Ligands in Coordination Chemistry

The synthesis of polypyridyl bridging ligands with proximal multidentate binding sites showcases the application of such naphthyridine derivatives in creating complex ligand systems for coordination chemistry, potentially useful in catalysis and material science (Zong et al., 2006).

Neurological Disease Imaging

A derivative of naphthyridine, utilized in conjunction with positron emission tomography, has enabled the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application represents a significant advancement in diagnostic imaging for neurological conditions (Shoghi-Jadid et al., 2002).

Water Oxidation Catalysts

Ruthenium complexes utilizing bridging ligands derived from pyridazine and naphthyridine have shown promise in water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies (Zong & Thummel, 2005).

Enantioselective Catalysis

Pyrrolidine-based amino alcohols, including those derived from naphthamide structures, have been used as chiral ligands in the enantioselective alkylation of benzaldehyde, highlighting their utility in asymmetric synthesis (Gonsalves et al., 2003).

Mechanism of Action

Target of Action

The primary target of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-naphthamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues.

Mode of Action

This compound interacts with collagen prolyl-4-hydroxylase, inhibiting its function . This interaction disrupts the normal process of collagen synthesis, leading to changes in the structure and composition of the extracellular matrix.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . This pathway is responsible for the production of collagen, a key structural protein in the body. The downstream effects of this disruption can lead to alterations in tissue structure and function.

Result of Action

The molecular and cellular effects of this compound’s action include a potential effect on suppressing the production of collagen in vitro . This could lead to changes in the extracellular matrix, affecting tissue structure and potentially influencing various physiological processes.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(18-9-5-7-16-6-1-2-8-17(16)18)23-13-12-22-19-10-11-20(25-24-19)26-14-3-4-15-26/h1-11,14-15H,12-13H2,(H,22,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNLHNCKUQHETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=NN=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.